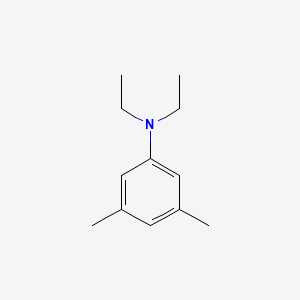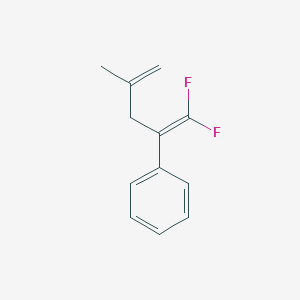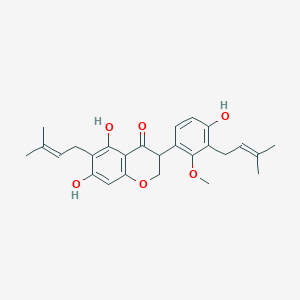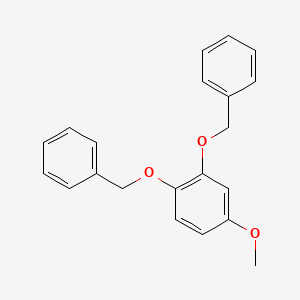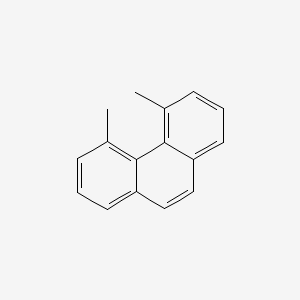![molecular formula C9H15N3OS B14150739 3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one CAS No. 88977-74-6](/img/structure/B14150739.png)
3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one is a compound that belongs to the class of triazole derivatives. Triazole compounds are known for their unique five-membered tri-nitrogen aromatic heterocyclic structure, which allows them to interact with various enzymes and receptors in biological systems . This compound has shown potential in various scientific applications, particularly in the fields of agriculture and pharmacology .
Preparation Methods
The synthesis of 3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one involves several steps. One common method includes the reaction of 3,3-dimethyl-2-butanone with 1H-1,2,4-triazole in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one has several scientific research applications:
Agriculture: This compound has been studied for its potential as a plant growth regulator.
Pharmacology: Triazole derivatives, including this compound, have been investigated for their potential as antifungal and antibacterial agents.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one involves its interaction with specific enzymes and receptors in biological systems. The triazole ring allows the compound to bind with various enzymes, influencing their activity and leading to the desired biological effects . For example, in plants, this compound can affect the levels of hormones such as indole-3-acetic acid (IAA), abscisic acid (ABA), and gibberellins (GA), thereby promoting root growth .
Comparison with Similar Compounds
Similar compounds to 3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one include other triazole derivatives such as:
Paclobutrazol: A triazole fungicide used as a plant growth retardant.
Uniconazole: Another plant growth regulator that inhibits gibberellin biosynthesis.
Triapenthenol: A triazole compound with similar plant growth regulatory activity.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of enzymes and receptors compared to other triazole derivatives .
Properties
CAS No. |
88977-74-6 |
|---|---|
Molecular Formula |
C9H15N3OS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
3,3-dimethyl-1-(1,2,4-triazol-1-ylmethylsulfanyl)butan-2-one |
InChI |
InChI=1S/C9H15N3OS/c1-9(2,3)8(13)4-14-7-12-6-10-5-11-12/h5-6H,4,7H2,1-3H3 |
InChI Key |
ICFPXKOKUXULHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSCN1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)

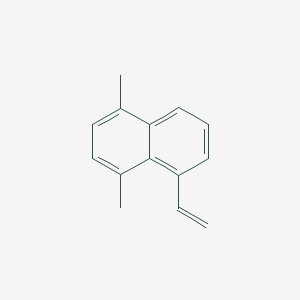
![methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14150674.png)
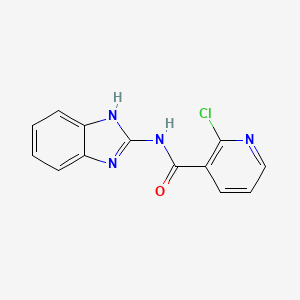
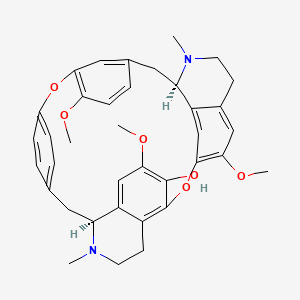
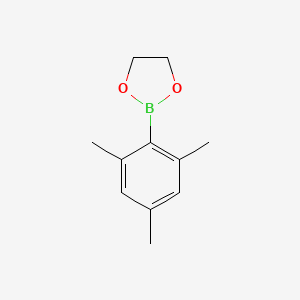
![(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile](/img/structure/B14150707.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14150715.png)
